Bis(4-methylphenyl)iodonium hexafluorophosphate

Dental Materials Cationic Photopolymerization Composite Resin

Formulators seeking a high-efficiency, antimony-free photoacid generator (PAG) for cationic UV curing often face premature acid diffusion and toxicity concerns with SbF6⁻-based alternatives. Bis(4-methylphenyl)iodonium hexafluorophosphate directly addresses these challenges. - Delivers superior degree of conversion and compressive strength in BisS-GMA/TEGDMA dental resins versus diphenyliodonium PF6⁻. - λmax 267 nm aligns with medium-pressure Hg lamps, simplifying formulations without sensitizers. - PF6⁻ anion provides a favorable reactivity profile, enabling Sb-free formulations for industrial coatings, inks, adhesives, and microelectronics. Melting point 175-180°C ensures thermal stability during moderate-temperature processing.

Molecular Formula C14H14F6IP
Molecular Weight 454.13 g/mol
CAS No. 60565-88-0
Cat. No. B1282945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylphenyl)iodonium hexafluorophosphate
CAS60565-88-0
Molecular FormulaC14H14F6IP
Molecular Weight454.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C14H14I.F6P/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-7(2,3,4,5)6/h3-10H,1-2H3;/q+1;-1
InChIKeyLHLVGWWCRPPKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methylphenyl)iodonium hexafluorophosphate Evidence Guide


Bis(4-methylphenyl)iodonium hexafluorophosphate (CAS 60565-88-0) is a diaryliodonium salt that functions as a photoacid generator (PAG) and cationic photoinitiator, releasing Brønsted acid upon UV irradiation to initiate cationic polymerization [1]. The compound exists as a white to light yellow crystalline powder with a melting point of 175-180°C and an UV absorption peak at 267 nm . It is employed in UV-curable coatings, adhesives, inks, photoresists, and dental composite resins, where it facilitates the polymerization of epoxy, oxetane, and vinyl ether systems .

Why Generic Substitution Fails


Diaryliodonium salts exhibit pronounced structure-activity relationships governed by aryl substituent electronics, anion nucleophilicity, and photochemical cleavage pathways [1]. Substituting Bis(4-methylphenyl)iodonium hexafluorophosphate with a generic diaryliodonium salt—even one bearing the same PF6⁻ anion—can alter acid generation quantum yields, thermal stability, solubility profiles, and the mechanical properties of cured resins [2]. The following quantitative evidence demonstrates that selection of this specific compound is not interchangeable with its closest analogs and must be validated against application-specific performance metrics.

Quantitative Differentiation Evidence


Enhanced Conversion & Mechanical Strength vs. Diphenyliodonium Salt in Dental Resins

In a direct head-to-head study using BisS-GMA/TEGDMA resin matrices, Bis(4-methylphenyl)iodonium hexafluorophosphate (bis(p-tolyl)iodonium hexafluorophosphate) outperformed diphenyliodonium hexafluorophosphate across all measured mechanical and conversion metrics [1].

Dental Materials Cationic Photopolymerization Composite Resin

Superior Compressive Strength vs. Diphenyliodonium Salt

The same study demonstrated that Bis(4-methylphenyl)iodonium hexafluorophosphate conferred greater compressive strength to the cured composite resin compared to the diphenyliodonium analog [1].

Dental Materials Mechanical Testing Photoinitiator

Increased Cure Depth vs. Diphenyliodonium Salt

Bis(4-methylphenyl)iodonium hexafluorophosphate enabled a greater depth of cure in the composite resin compared to the diphenyliodonium salt [1].

Cure Depth Photoinitiator Efficiency Dental Composites

Higher Melting Point vs. Diphenyliodonium Salt

Bis(4-methylphenyl)iodonium hexafluorophosphate exhibits a melting point range of 175-180°C , which is higher than the unsubstituted diphenyliodonium hexafluorophosphate (mp 135-140°C) . The thermal decomposition temperature is approximately 180°C [1], suitable for moderate-temperature processing.

Thermal Stability Photoacid Generator Formulation Robustness

UV Absorption Aligned with Mercury Lamp Emission

Bis(4-methylphenyl)iodonium hexafluorophosphate exhibits a UV absorption maximum at 267 nm , which aligns well with the emission spectrum of medium-pressure mercury lamps. In contrast, unsubstituted diphenyliodonium salts typically absorb at shorter wavelengths (~250 nm) [1], and sulfonium-based PAGs may absorb at even longer wavelengths (e.g., 300-320 nm for Speedcure 938) [2].

UV Absorption Photoinitiator Cationic Curing

PF6⁻ Anion Balance of Reactivity and Safety

The efficiency of cationic photoinitiation is inversely related to the nucleophilicity of the counteranion: SbF6⁻ < AsF6⁻ < PF6⁻ < BF4⁻ [1]. While SbF6⁻ salts exhibit the highest reactivity, they present toxicity concerns due to antimony content [1]. PF6⁻ salts, including Bis(4-methylphenyl)iodonium hexafluorophosphate, provide a compromise—superior to BF4⁻ salts while avoiding heavy-metal contamination.

Counterion Effect Photoacid Strength Nucleophilicity

Application Scenarios


Dental Composites with High Conversion & Strength

Formulators seeking to maximize degree of conversion and compressive strength in BisS-GMA/TEGDMA dental composite resins should select Bis(4-methylphenyl)iodonium hexafluorophosphate over diphenyliodonium hexafluorophosphate. The enhanced DC and CS documented in direct comparative studies [1] directly translate to improved restoration longevity and reduced monomer leaching.

Antimony-Free UV-Curable Coatings & Adhesives

The PF6⁻ anion provides a favorable reactivity profile without the toxicity concerns associated with SbF6⁻-based photoacid generators [1]. This makes Bis(4-methylphenyl)iodonium hexafluorophosphate suitable for industrial coatings, inks, and adhesives where antimony-free formulations are mandated or preferred.

Hg Lamp Cationic Photopolymerization

The UV absorption maximum at 267 nm [1] aligns well with the emission lines of medium-pressure mercury lamps, enabling efficient acid generation without the need for photosensitizers. This simplifies formulation complexity and reduces raw material costs in UV-curable epoxy, oxetane, and vinyl ether systems .

Photoresists & Microelectronics with Thermal Stability

With a melting point of 175-180°C [1] and decomposition temperature around 180°C , this compound withstands moderate-temperature processing steps encountered in microelectronics fabrication, reducing premature acid diffusion and improving pattern fidelity in chemically amplified resists.

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